molecular formula C8H7ClO3 B192878 5-Chloro-2-methoxybenzoic acid CAS No. 3438-16-2

5-Chloro-2-methoxybenzoic acid

Cat. No. B192878
CAS RN: 3438-16-2
M. Wt: 186.59 g/mol
InChI Key: HULDRQRKKXRXBI-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxybenzoic acid is a white to off-white crystalline powder . It is also known by the synonym 5-Chloro-o-anisic acid . It has been used in the synthesis of 5-chloro-2-methoxybenzoates of La (III), Ga (III), and Lu (III) .


Synthesis Analysis

The synthesis of 5-Chloro-2-methoxybenzoic acid has been reported in the literature. For instance, it has been used in the synthesis of rare earth complexes of [Ln (5-Cl-2MOBA)3phen]2 (Ln=Nd (1), Eu (2), Ho (3); 5-Cl- 2MOBA: 5-chloro-2-methoxybenzoate; phen: 1,10-phenanthroline) .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2-methoxybenzoic acid is C8H7ClO3 . Its molecular weight is 186.59 g/mol . The InChI key is HULDRQRKKXRXBI-UHFFFAOYSA-N .


Chemical Reactions Analysis

5-Chloro-2-methoxybenzoic acid has been used in the synthesis of 5-chloro-2-methoxybenzoates of La (III), Ga (III), and Lu (III) . It has also been used in the synthesis of various other compounds .


Physical And Chemical Properties Analysis

5-Chloro-2-methoxybenzoic acid is a white to off-white crystalline powder . It has a melting point of 98-100 °C (lit.) . Its molecular weight is 186.59 g/mol .

Scientific Research Applications

  • Magnetic and Thermal Properties : 5-Chloro-2-methoxybenzoic acid has been used to synthesize complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). These complexes exhibit specific magnetic, spectral, and thermal properties, making them subjects of interest in materials science and magnetic studies (Bocian & Ferenc, 2002).

  • Antimicrobial Properties : Derivatives of 5-Chloro-2-methoxybenzoic acid have been synthesized and evaluated for antimicrobial activities. Certain compounds showed significant activity against tested strains, indicating potential applications in pharmaceutical and medicinal chemistry (Prasanna Kumar et al., 2013).

  • Spectroscopy and Molecular Analysis : The compound has been studied using various spectroscopic methods (FTIR, FT-Raman, UV, NMR), providing insights into its molecular structure and properties. This is crucial for understanding its interactions and behavior in different chemical contexts (Poiyamozhi et al., 2012).

  • Environmental and Agricultural Chemistry : 5-Chloro-2-methoxybenzoic acid derivatives are used in pesticides. Understanding their residual impact and developing methods for their detection in environmental samples is important for environmental safety and monitoring (Maga et al., 2021).

  • Pharmacology : Derivatives of 5-Chloro-2-methoxybenzoic acid have been found to be potent agonists and antagonists for 5-HT4 receptors, indicating their potential in developing treatments for gastrointestinal and neurological disorders (Yang et al., 1997).

  • Crystallography : The crystal structures of complexes formed with 5-Chloro-2-methoxybenzoic acid and various metals (Mn, Co, Ni, Zn) have been determined. This is significant for materials science and coordination chemistry (Stȩpniak et al., 2007).

Safety And Hazards

5-Chloro-2-methoxybenzoic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

5-chloro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULDRQRKKXRXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187949
Record name 5-Chloro-o-anisic acid
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxybenzoic acid

CAS RN

3438-16-2
Record name 5-Chloro-2-methoxybenzoic acid
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Record name 5-Chloro-o-anisic acid
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Record name 5-Chloro-o-anisic acid
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Record name 5-chloro-o-anisic acid
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Synthesis routes and methods I

Procedure details

2.5 g of hydrochloride were dissolved in 25 ml of acetone and 0.8 g of NaOH in 20 ml of water. To this solution, there were added 2 g of 5-chloro-2-methoxy-benzoyl chloride in 20 ml of acetone and the whole was stirred for 1 hour. Then, water and dilute hydrochloric acid were added and the product was recrystallized from methanol. The 4-(2-<5-chloro-2-methoxy-benzamido>-ethyl)-5-chloro-2-methoxy-benzoic acid so obtained was found to melt at 171°-173° C.
Quantity
2.5 g
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reactant
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25 mL
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solvent
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0.8 g
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2 g
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reactant
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20 mL
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20 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 5-chloro-2-methoxybenzoate (23.1 g, 0.115 mol) in dioxane (300 mL) was added 2.5N NaOH (230 mL). The resulting mixture was stirred at room temperature for 4 hours, concentrated, diluted with H2O, and acidified with 2N HCl. 19.70 g (91%) of the desired product was collected by filtration as a white solid.
Quantity
23.1 g
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reactant
Reaction Step One
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Quantity
230 mL
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reactant
Reaction Step One
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300 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 17.2 g (0.1 mole) of 5-chlorosalicylic acid, 28 g. of potassium carbonate, 25 ml. of methyl iodide, and 100 ml. of N,N-dimethylformamide was heated at 60° C. for 16 hours. The mixture was diluted with water and extracted with diethyl ether. The ether extracts were evaporated and the residue dissolved in benzene. The resulting solution was washed with 5 percent sodium hydroxide solution and dried over magnesium sulfate. Evaporation provided a residue which was mixed with 100 ml. of ethanol and 100 ml. of 10 percent sodium hydroxide solution and heated at reflux for two hours. The mixture was evaporated to provide a residue which was washed with 5 percent hydrochloric acid solution, and recrystallized from carbon tetrachloride to provide white solid 5-chloro-2-methoxybenzoic acid, m.p. 95°98° C.
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17.2 g
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Synthesis routes and methods IV

Procedure details

To a solution of methyl 5-chlorosalicylate (20 g.) in acetone 110 ml.) was added 2 N sodium hydroxide (66 ml.) and dimethyl sulphate (13.86 g.). The mixture was stirred for 10 minutes, sodium hydroxide 33 ml., 2N) and dimethyl sulphate (6.93 g.) added, and the mixture was heated under reflux for 45 minutes. The product was then cooled, the acetone evaporated off, and the residue was taken up in ether. The ether was extracted with dilute sodium hydroxide, evaporated off, and the residue heated under reflux for 1 hour with 10 aqueous sodium hydroxide (100 ml.). The product was cooled and acidified. The precipitate acid was filtered off and recrystallized from ethanol-water to give 8 g., m.p. 80°-81° (45%) with a second crop of 0.8 g., m.p. 77°-79° (4.5%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step Two
Quantity
13.86 g
Type
reactant
Reaction Step Two
Quantity
33 mL
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reactant
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6.93 g
Type
reactant
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110 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
276
Citations
D Yang, JL Soulier, S Sicsic… - Journal of medicinal …, 1997 - ACS Publications
… A number of benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol were synthesized and found to be potent 5-HT 4 receptor agonists in …
Number of citations: 72 pubs.acs.org
F Crema, C Modini, T Croci, M Langlois… - Journal of Pharmacology …, 1999 - ASPET
In five fasting, conscious dogs, we compared the prokinetic action of two selective 5-hydroxytryptamine-4 (5-HT 4 ) receptor agonists with low affinity for 5-HT 3 receptors ML10302 (2-…
Number of citations: 13 jpet.aspetjournals.org
W Ferenc, B Cristóvão, J Sarzyński - Journal of thermal analysis and …, 2006 - akjournals.com
… Recently, we have prepared the complexes of 5-chloro-2methoxybenzoic acid anion with following selected cations of d and f block elements: La(III), Ce(III), Pr(III), Nd(III), Sm(III), Eu(III), …
Number of citations: 11 akjournals.com
W Ferenc, B Bocian - Journal of thermal analysis and calorimetry, 2003 - Springer
… 5-Chloro-2-methoxybenzoic acid is a white crystalline solid sparingly soluble in cold water. Its melting point temperature changes from 77 to 98C depending on the solvents used for its …
Number of citations: 42 link.springer.com
A Poiyamozhi, N Sundaraganesan… - Journal of Molecular …, 2012 - Elsevier
… -amino-5-chloro-2-methoxybenzoic acid have been available until now. In this paper, we reported the experimental and theoretical studies on 4-amino-5-chloro-2-methoxybenzoic acid. …
Number of citations: 41 www.sciencedirect.com
J ZHANG, JF WANG, JJ ZHANG - Acta Physico-Chimica Sinica, 2012 - ingentaconnect.com
Three rare earth complexes of [Ln(5-Cl-2MOBA)3phen]2 (Ln=Nd(1), Eu(2), Ho(3); 5-Cl- 2MOBA: 5-chloro-2-methoxybenzoate; phen: 1,10-phenanthroline) were synthesized and …
Number of citations: 2 www.ingentaconnect.com
Y Hirokawa, H Harada, T Yoshikawa… - Chemical and …, 2002 - jstage.jst.go.jp
… On the other hand, a similar reaction of 22a with EtI produced the 4-(N-acetyl-N-ethyl)amino-5-chloro-2-methoxybenzoic acid 26 instead of the corresponding methyl ester. Alkaline …
Number of citations: 29 www.jstage.jst.go.jp
K Stêpniak, W Ferenc, B Cristóvão, T Lis - Eclética Química, 2007 - SciELO Brasil
… The complexes of Mn(II), Co(II), Ni(II), and Zn(II) with 5-chloro-2-methoxybenzoic acid anion were synthesized as hydrated salts. They form tetra-, penta-, and dihydrates, respectively. …
Number of citations: 2 www.scielo.br
W Ferenc, B Bocian - Journal of thermal analysis and calorimetry, 2000 - Springer
… According to literature survey compounds of 5-chloro-2-methoxybenzoic acid with various metal ions have … 5-Chloro-2-methoxybenzoic acid is a white crystalline solid sparingly soluble …
Number of citations: 26 link.springer.com
RL Ehrenkaufer, JG Scripko… - Organic preparations and …, 1992 - Taylor & Francis
… A common feature of many neuroleptic drugs available on the market today is the 4-amino5-chloro-2-methoxybenzoic acid moiety.*V2 During a program of synthesizing a number of …
Number of citations: 4 www.tandfonline.com

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